4-Methoxyphenethylmagnesium chloride

Catalog No.
S1902331
CAS No.
211115-05-8
M.F
C9H11ClMgO
M. Wt
194.94 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methoxyphenethylmagnesium chloride

CAS Number

211115-05-8

Product Name

4-Methoxyphenethylmagnesium chloride

IUPAC Name

magnesium;1-ethyl-4-methoxybenzene;chloride

Molecular Formula

C9H11ClMgO

Molecular Weight

194.94 g/mol

InChI

InChI=1S/C9H11O.ClH.Mg/c1-3-8-4-6-9(10-2)7-5-8;;/h4-7H,1,3H2,2H3;1H;/q-1;;+2/p-1

InChI Key

YXPRYYDYOYHYLU-UHFFFAOYSA-M

SMILES

COC1=CC=C(C=C1)C[CH2-].[Mg+2].[Cl-]

Canonical SMILES

COC1=CC=C(C=C1)C[CH2-].[Mg+2].[Cl-]
  • Grignard Reagent

    The presence of a magnesium atom bonded to a chlorine atom suggests 4-Methoxyphenethylmagnesium Chloride belongs to the class of Grignard reagents. These organometallic compounds are known for their nucleophilic character, meaning they readily donate electrons and participate in various organic synthesis reactions .

  • Potential Synthetic Applications

    Given its Grignard reagent nature, 4-Methoxyphenethylmagnesium Chloride could potentially be used in reactions like:

    • Carbon-Carbon Bond Formation

      One common application of Grignard reagents is the formation of carbon-carbon bonds. By reacting 4-Methoxyphenethylmagnesium Chloride with a suitable carbonyl compound (e.g., aldehydes, ketones, esters), new carbon-carbon bonds could be formed, introducing the 4-methoxyphenethyl group (–CH2CH2Ph-OMe) into the target molecule .

    • Functional Group Derivatization

      Grignard reagents can also be employed for functional group derivatization. For instance, 4-Methoxyphenethylmagnesium Chloride might react with specific functional groups (e.g., halides, epoxides) to introduce the 4-methoxyphenethyl moiety .

4-Methoxyphenethylmagnesium chloride is an organomagnesium compound that belongs to the class of Grignard reagents. It is characterized by the presence of a methoxy group attached to a phenethyl moiety, making it a valuable reagent in organic synthesis. The chemical formula for this compound can be represented as C10H13ClMgOC_{10}H_{13}ClMgO. As with other Grignard reagents, it is highly reactive and sensitive to moisture, necessitating careful handling under inert atmospheres.

Typical of Grignard reagents, including:

  • Nucleophilic Addition: It reacts with carbonyl compounds to form alcohols. For example:
    C10H13ClMgO+RCHOC10H13OH+MgCl(OR)C_{10}H_{13}ClMgO+RCHO\rightarrow C_{10}H_{13}OH+MgCl(OR)
  • Hydrolysis: Upon contact with water or protic solvents, it decomposes to produce methane and magnesium hydroxide:
    C10H13ClMgO+H2OC10H13OH+CH4+Mg(OH)ClC_{10}H_{13}ClMgO+H_2O\rightarrow C_{10}H_{13}OH+CH_4+Mg(OH)Cl

These reactions highlight its utility in synthesizing complex organic molecules.

The synthesis of 4-methoxyphenethylmagnesium chloride typically involves the reaction between 4-methoxyphenethyl chloride and magnesium metal in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran. The general reaction can be outlined as follows:

  • Preparation of the Chloride:
    • Start with 4-methoxyphenethyl chloride.
  • Reaction with Magnesium:
    • Add magnesium turnings to a solution of the chloride in anhydrous ether under inert conditions.
    • The reaction proceeds as:
    C10H13Cl+MgC10H13ClMgC_{10}H_{13}Cl+Mg\rightarrow C_{10}H_{13}ClMg

This method ensures the formation of the Grignard reagent while minimizing exposure to moisture.

4-Methoxyphenethylmagnesium chloride has several applications, particularly in organic synthesis:

  • Synthesis of Alcohols: It is used to convert carbonyl compounds into alcohols.
  • Formation of Carbon-Carbon Bonds: This reagent facilitates the construction of complex molecules by forming new carbon-carbon bonds.
  • Pharmaceutical Development: It serves as an intermediate in the synthesis of various pharmaceuticals and biologically active compounds.

Several compounds share structural or functional similarities with 4-methoxyphenethylmagnesium chloride. Here are some notable comparisons:

Compound NameChemical FormulaKey Features
Methylmagnesium chlorideC2H6ClMgC_2H_6ClMgSimplest Grignard reagent; widely used in synthesis.
Phenethylmagnesium bromideC8H11BrMgC_8H_{11}BrMgSimilar structure; uses bromine instead of chlorine.
4-Chlorobenzylmagnesium chlorideC7H6ClMgC_7H_6ClMgContains a chlorobenzyl group; used in similar reactions.
Benzylmagnesium chlorideC7H7ClMgC_7H_7ClMgAffects reactivity due to benzyl substituent; versatile in synthesis.

The uniqueness of 4-methoxyphenethylmagnesium chloride lies primarily in its methoxy substituent, which can enhance solubility and reactivity towards specific electrophiles compared to its analogs.

Dates

Modify: 2023-08-16

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